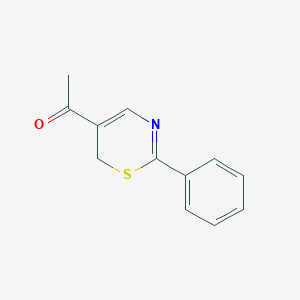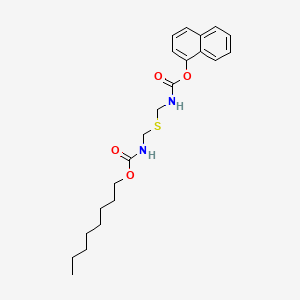![molecular formula C10H9N3O2S2 B14477247 [(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid CAS No. 68161-34-2](/img/structure/B14477247.png)
[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the following steps :
Step 1: An aniline derivative is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate.
Step 2: The intermediate is then treated with hydrazinecarbothioamide and carbon disulfide to form the thiadiazole ring.
Step 3: The final product, [(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atom.
科学的研究の応用
Chemistry: The compound is used as a building block for synthesizing other heterocyclic compounds.
Biology: It has shown potential as an enzyme inhibitor, particularly against urease.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of [(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea . This inhibition can disrupt the survival of certain bacteria, such as Helicobacter pylori, which rely on urease activity.
類似化合物との比較
Similar Compounds
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Similar structure with urease inhibitory activity.
1,3,4-Thiadiazole-2(3H)-thiones: Known for their antimicrobial properties.
N-(5-(5-Nitro-2-heteroaryl)-1,3,4-thiadiazol-2-yl)thiomorpholines: Studied for their biological activities.
Uniqueness
[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities
特性
CAS番号 |
68161-34-2 |
|---|---|
分子式 |
C10H9N3O2S2 |
分子量 |
267.3 g/mol |
IUPAC名 |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H9N3O2S2/c14-8(15)6-16-10-13-12-9(17-10)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)(H,14,15) |
InChIキー |
PJZIAPTXFHUKOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)





![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)


![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
